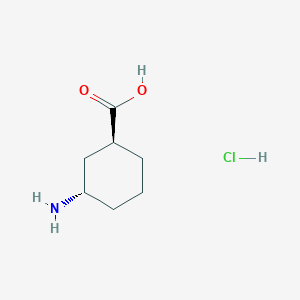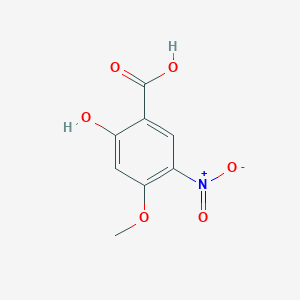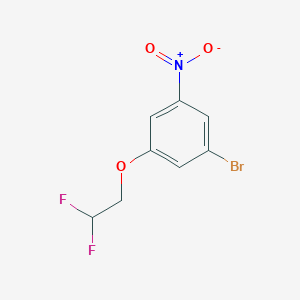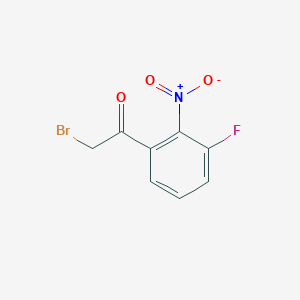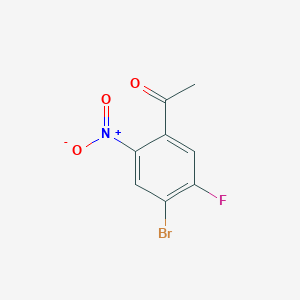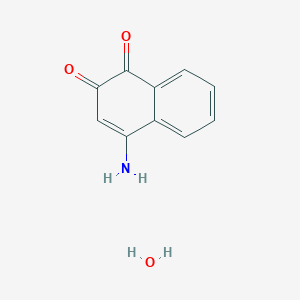
4-aminonaphthalene-1,2-dione;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-aminonaphthalene-1,2-dione;hydrate is a versatile chemical compound used in various scientific research fields. It is known for its applications in organic synthesis and analytical chemistry, making it a valuable tool for studying different processes and reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminonaphthalene-1,2-dione;hydrate typically involves the reaction of 1,2-naphthoquinone with an amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The specific reaction conditions, such as temperature, pH, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrated form .
化学反应分析
Types of Reactions: 4-aminonaphthalene-1,2-dione;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield naphthoquinone derivatives, while reduction reactions can produce amino-naphthol compounds .
科学研究应用
4-aminonaphthalene-1,2-dione;hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent for organic synthesis and as an analytical tool for studying various chemical processes. In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, the compound is explored for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent. Additionally, it finds applications in the industry as a precursor for the synthesis of dyes and other chemical products .
作用机制
The mechanism of action of 4-aminonaphthalene-1,2-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on biological systems are mediated through its interaction with enzymes and other proteins, modulating their activity and function.
相似化合物的比较
4-aminonaphthalene-1,2-dione;hydrate can be compared with other similar compounds, such as 1,4-naphthoquinone and 2-amino-3-chloro-1,4-naphthoquinone. While these compounds share some structural similarities, this compound is unique in its specific applications and properties. For instance, its hydrated form and amino group confer distinct reactivity and solubility characteristics, making it suitable for particular research and industrial applications .
Conclusion
This compound is a valuable compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential tool for studying various processes and developing new products.
属性
IUPAC Name |
4-aminonaphthalene-1,2-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.H2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;/h1-5H,11H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMOUFNQJZVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


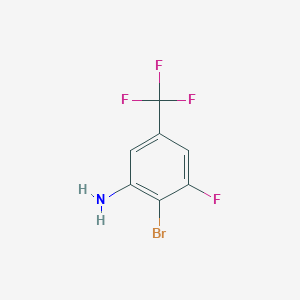
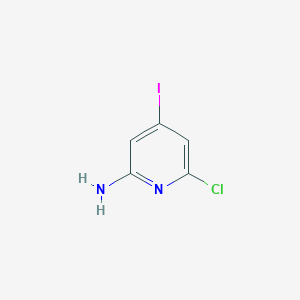

![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8017622.png)


